Flavokawain A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-Apoptotic Effect on Ochratoxin-A-Induced Endothelial Cell Injury

Scientific Field: This research falls under the field of Toxicology and Cell Biology.

Application Summary: Flavokawain A (FKA) has been studied for its protective activity against oxidative stress induced by ochratoxin A (OTA), a mycotoxin . The research aimed to explore the defensive function of FKA against the endothelial injury triggered by OTA through the Nrf2 pathway regulated by PI3K/AKT .

Methods and Experimental Procedures: The study involved in vitro models. The impact of FKA (0–25 µmol) on the cell viability and morphology of HUVECs with or without OTA (10 µmol) induction was evaluated .

Results and Outcomes: OTA exposure significantly increased the nuclear translocation of NFκB, whereas a reduction in inflammation via NFκB inhibition was found with FKA treatment . FKA increased the PI3K and AKT phosphorylation, which may lead to the stimulation of antioxidative and antiapoptotic signaling in HUVECs . It also upregulated the phosphorylation of Nrf2 and a concomitant expression of antioxidant genes, such as HO-1, NQO-1, and γGCLC, depending on the dose under the oxidative stress triggered by OTA .

Melanogenic Inhibition

Scientific Field: This research is in the field of Dermatology and Cell Biology.

Application Summary: Flavokawain A (FLA) has been reported with anti-melanogenic activity . The study evaluated the melanogenic effects of FLA on cellular melanin content and tyrosinase activity in α-MSH-induced B16/F10 cells .

Methods and Experimental Procedures: The study evaluated the cytotoxic as well as melanogenic effects of FLA on cellular melanin content and tyrosinase activity in α-MSH-induced B16/F10 cells .

Results and Outcomes: FLA significantly reduced the specific cellular melanin content by 4.3-fold . Concomitantly, FLA significantly reduced the specific cellular tyrosinase activity by 7-fold . The decrement of melanin production and tyrosinase activity were correlated with the mRNA suppression of Mitf which in turn down-regulate Tyr, Trp -1 and Trp -2 .

Anti-Cancer Activity

Scientific Field: This research falls under the field of Oncology and Cell Biology.

Application Summary: Flavokawain A has been studied for its potential anti-cancer activity. The compound has shown promise in inhibiting the growth of various types of cancer cells, including breast, prostate, and colon cancer cells .

Methods and Experimental Procedures: The study involved in vitro models. Cancer cells were treated with various concentrations of Flavokawain A, and cell viability was assessed using standard assays .

Results and Outcomes: Flavokawain A was found to inhibit the growth of cancer cells in a dose-dependent manner. The compound induced apoptosis, or programmed cell death, in the cancer cells

Anti-Inflammatory Activity

Scientific Field: This research is in the field of Immunology.

Application Summary: Flavokawain A has been reported to have anti-inflammatory activity. It has been studied for its effects on inflammatory responses in immune cells .

Methods and Experimental Procedures: The study involved in vitro models. Immune cells were treated with Flavokawain A, and the production of inflammatory mediators was measured .

Results and Outcomes: Flavokawain A was found to reduce the production of inflammatory mediators in immune cells. This suggests that the compound may have potential therapeutic applications in the treatment of inflammatory diseases .

2'-OH-TMCH is isolated from plants like Piper hispidum []. Research suggests it possesses significant antimicrobial activity against various bacteria and yeasts, including Staphylococcus aureus and Candida albicans []. Additionally, studies indicate its potential as an anti-cancer and anti-inflammatory agent [, ].

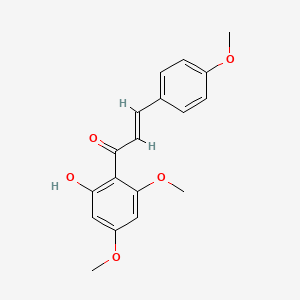

Molecular Structure Analysis

The core structure of 2'-OH-TMCH consists of a conjugated system with two aromatic rings linked by an α,β-unsaturated carbonyl group (C=C-C=O). The 2' position on one ring bears a hydroxyl group (OH), while the 4, 4', and 6' positions on the other ring are decorated with methoxy groups (OCH3) []. This specific arrangement of functional groups is believed to contribute to its biological properties [, ].

Chemical Reactions Analysis

Synthesis

Decomposition

Other Relevant Reactions

The mechanism by which 2'-OH-TMCH exerts its biological effects is still under exploration. Studies suggest it might inhibit the protein P-glycoprotein (P-gp), which is involved in multidrug resistance in cancer cells []. Additionally, it might induce apoptosis (programmed cell death) in cancer cells []. It also exhibits anti-inflammatory activity, but the underlying mechanism needs further elucidation [].

- Oxidation: It can be oxidized to form flavonoids or other derivatives.

- Reduction: The double bond in the chalcone structure can be reduced to yield dihydrochalcones.

- Condensation: Flavokawain A can participate in condensation reactions with amines or alcohols to form more complex structures.

These reactions are significant in synthetic organic chemistry for developing new pharmaceutical compounds.

Flavokawain A exhibits a range of biological activities:

- Anti-cancer Effects: It induces apoptosis in cancer cells by inhibiting cyclin-dependent kinase-2, leading to cell cycle arrest in the G2/M phase . Studies have shown it effectively reduces cell viability in various cancer cell lines, including paclitaxel-resistant lung cancer cells .

- Anti-inflammatory Properties: Flavokawain A suppresses the expression of inducible nitric oxide synthase and cyclooxygenase-2, two key players in inflammatory responses . It has been shown to inhibit lipopolysaccharide-induced increases in inflammatory mediators like nitric oxide and prostaglandin E2 .

Flavokawain A can be synthesized through several methods:

- Isolation from Kava Extracts: It can be extracted from the roots of the kava plant using organic solvents.

- Synthetic Approaches: Chemical synthesis typically involves the condensation of appropriate aromatic aldehydes with acetophenones under basic conditions, followed by further modifications to achieve the desired hydroxyl and methoxy substitutions.

Research indicates that Flavokawain A interacts with various cellular pathways:

- P-glycoprotein Modulation: It has been shown to decrease P-glycoprotein expression in resistant cancer cells, suggesting potential use in overcoming drug resistance in chemotherapy .

- Signaling Pathways: Flavokawain A influences multiple signaling pathways, including PI3K/Akt, which are crucial for cell survival and proliferation .

Flavokawain A shares structural similarities with other chalcones and flavonoids. Here are some notable comparisons:

Flavokawain A's unique combination of hydroxyl and methoxy groups distinguishes it from other compounds, enhancing its specific biological activities.

Purity

Physical Description

XLogP3

Exact Mass

Appearance

Melting Point

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Abu N, Mohameda NE, Tangarajoo N, Yeap SK, Akhtar MN, Abdullah MP, Omar AR, Alitheen NB. In vitro Toxicity and in vivo Immunomodulatory Effects of Flavokawain A and Flavokawain B in Balb/C Mice. Nat Prod Commun. 2015 Jul;10(7):1199-202. PubMed PMID: 26411010.

3: Li X, Yokoyama NN, Zhang S, Ding L, Liu HM, Lilly MB, Mercola D, Zi X. Flavokawain A induces deNEDDylation and Skp2 degradation leading to inhibition of tumorigenesis and cancer progression in the TRAMP transgenic mouse model. Oncotarget. 2015 Dec 8;6(39):41809-24. doi: 10.18632/oncotarget.6166. PubMed PMID: 26497688; PubMed Central PMCID: PMC4747190.

4: Kwon DJ, Ju SM, Youn GS, Choi SY, Park J. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages. Food Chem Toxicol. 2013 Aug;58:479-86. doi: 10.1016/j.fct.2013.05.031. Epub 2013 May 28. PubMed PMID: 23727179.

5: Li X, Xu X, Ji T, Liu Z, Gu M, Hoang BH, Zi X. Dietary feeding of Flavokawain A, a Kava chalcone, exhibits a satisfactory safety profile and its association with enhancement of phase II enzymes in mice. Toxicol Rep. 2014;1:2-11. PubMed PMID: 25379458; PubMed Central PMCID: PMC4219529.

6: Niu L, Ding L, Lu C, Zuo F, Yao K, Xu S, Li W, Yang D, Xu X. Flavokawain A inhibits Cytochrome P450 in in vitro metabolic and inhibitory investigations. J Ethnopharmacol. 2016 Sep 15;191:350-9. doi: 10.1016/j.jep.2016.06.039. Epub 2016 Jun 16. PubMed PMID: 27318274.

7: Abu N, Akhtar MN, Yeap SK, Lim KL, Ho WY, Zulfadli AJ, Omar AR, Sulaiman MR, Abdullah MP, Alitheen NB. Flavokawain A induces apoptosis in MCF-7 and MDA-MB231 and inhibits the metastatic process in vitro. PLoS One. 2014 Oct 6;9(10):e105244. doi: 10.1371/journal.pone.0105244. eCollection 2014. PubMed PMID: 25286005; PubMed Central PMCID: PMC4186755.

8: Liu Z, Xu X, Li X, Liu S, Simoneau AR, He F, Wu XR, Zi X. Kava chalcone, flavokawain A, inhibits urothelial tumorigenesis in the UPII-SV40T transgenic mouse model. Cancer Prev Res (Phila). 2013 Dec;6(12):1365-75. doi: 10.1158/1940-6207.CAPR-13-0219. Epub 2013 Oct 11. PubMed PMID: 24121102; PubMed Central PMCID: PMC3873822.

9: Abu N, Ho WY, Yeap SK, Akhtar MN, Abdullah MP, Omar AR, Alitheen NB. The flavokawains: uprising medicinal chalcones. Cancer Cell Int. 2013 Oct 22;13(1):102. doi: 10.1186/1475-2867-13-102. PubMed PMID: 24148263; PubMed Central PMCID: PMC4015927.

10: Zi X, Simoneau AR. Flavokawain A, a novel chalcone from kava extract, induces apoptosis in bladder cancer cells by involvement of Bax protein-dependent and mitochondria-dependent apoptotic pathway and suppresses tumor growth in mice. Cancer Res. 2005 Apr 15;65(8):3479-86. PubMed PMID: 15833884.

11: Ali NM, Akhtar MN, Ky H, Lim KL, Abu N, Zareen S, Ho WY, Alan-Ong HK, Tan SW, Alitheen NB, Ismail JB, Yeap SK, Kamarul T. Flavokawain derivative FLS induced G2/M arrest and apoptosis on breast cancer MCF-7 cell line. Drug Des Devel Ther. 2016 Jun 10;10:1897-907. doi: 10.2147/DDDT.S102164. eCollection 2016. PubMed PMID: 27358555; PubMed Central PMCID: PMC4912327.

12: Rücker H, Amslinger S. Identification of heme oxygenase-1 stimulators by a convenient ELISA-based bilirubin quantification assay. Free Radic Biol Med. 2015 Jan;78:135-46. doi: 10.1016/j.freeradbiomed.2014.10.506. Epub 2014 Oct 23. PubMed PMID: 25462643.

13: Lebot V, Do TK, Legendre L. Detection of flavokavins (A, B, C) in cultivars of kava (Piper methysticum) using high performance thin layer chromatography (HPTLC). Food Chem. 2014 May 15;151:554-60. doi: 10.1016/j.foodchem.2013.11.120. Epub 2013 Nov 27. PubMed PMID: 24423570.

14: Tang Y, Simoneau AR, Xie J, Shahandeh B, Zi X. Effects of the kava chalcone flavokawain A differ in bladder cancer cells with wild-type versus mutant p53. Cancer Prev Res (Phila). 2008 Nov;1(6):439-51. doi: 10.1158/1940-6207.CAPR-08-0165. PubMed PMID: 19138991; PubMed Central PMCID: PMC2830727.

15: Narayanapillai SC, Leitzman P, O'Sullivan MG, Xing C. Flavokawains a and B in kava, not dihydromethysticin, potentiate acetaminophen-induced hepatotoxicity in C57BL/6 mice. Chem Res Toxicol. 2014 Oct 20;27(10):1871-6. doi: 10.1021/tx5003194. Epub 2014 Sep 12. PubMed PMID: 25185080; PubMed Central PMCID: PMC4203398.

16: Zenger K, Agnolet S, Schneider B, Kraus B. Biotransformation of Flavokawains A, B, and C, Chalcones from Kava (Piper methysticum), by Human Liver Microsomes. J Agric Food Chem. 2015 Jul 22;63(28):6376-85. doi: 10.1021/acs.jafc.5b01858. Epub 2015 Jul 10. PubMed PMID: 26123050.

17: Jandial DD, Krill LS, Chen L, Wu C, Ke Y, Xie J, Hoang BH, Zi X. Induction of G2M Arrest by Flavokawain A, a Kava Chalcone, Increases the Responsiveness of HER2-Overexpressing Breast Cancer Cells to Herceptin. Molecules. 2017 Mar 14;22(3). pii: E462. doi: 10.3390/molecules22030462. PubMed PMID: 28335434.

18: Pinner KD, Wales CT, Gristock RA, Vo HT, So N, Jacobs AT. Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes. Pharm Biol. 2016 Sep;54(9):1503-12. doi: 10.3109/13880209.2015.1107104. Epub 2016 Jan 20. PubMed PMID: 26789234; PubMed Central PMCID: PMC5040346.

19: Seidel V, Bailleul F, Waterman PG. (Rel)-1beta,2alpha-di-(2,4-dihydroxy-6-methoxybenzoyl)-3beta, 4alpha-di-(4-methoxyphenyl)-cyclobutane and other flavonoids from the aerial parts of Goniothalamus gardneri and Goniothalamus thwaitesii. Phytochemistry. 2000 Nov;55(5):439-46. PubMed PMID: 11140605.

20: Wu D, Yu L, Nair MG, DeWitt DL, Ramsewak RS. Cyclooxygenase enzyme inhibitory compounds with antioxidant activities from Piper methysticum (kava kava) roots. Phytomedicine. 2002 Jan;9(1):41-7. PubMed PMID: 11924763.